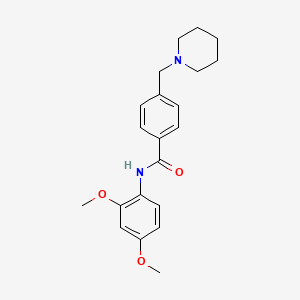
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide
描述
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, recent studies have shown that Dimebon has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.
作用机制
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to enhance the function of the NMDA receptor, which is involved in learning and memory processes. It also has been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of protein synthesis and cell growth. Additionally, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function, reduce neurodegeneration, and increase lifespan. In humans, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function in patients with Alzheimer's disease, and to reduce motor symptoms in patients with Huntington's disease. N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to have a good safety profile, with few side effects reported in clinical trials.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it suitable for studying the effects of drugs on the central nervous system. It also has a good safety profile, with few side effects reported in animal studies and clinical trials. However, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some experiments. Additionally, the exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One area of research is the development of new and improved synthesis methods for N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, with a focus on improving the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, which may provide insights into the development of new drugs for neurodegenerative diseases. Additionally, further clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide in humans, particularly in larger patient populations and over longer periods of time. Finally, there is a need for more research on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in neurodegenerative diseases. In preclinical studies, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's and Huntington's disease. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide in humans, with promising results reported in some studies.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-18-10-11-19(20(14-18)26-2)22-21(24)17-8-6-16(7-9-17)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBZBQPJWIEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-benzyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442283.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4442291.png)

![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
![4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
![3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442333.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4442353.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B4442356.png)
![1-[3-(4-methylphenyl)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4442357.png)
![N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442364.png)